
Tiacumicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Análisis De Reacciones Químicas
Glycosylation Reactions
Tiacumicin C’s biosynthesis involves sequential glycosylation steps:
-
β-Selective rhamnosylation : Achieved using sulfoxide glycosyl donors with a 3-O-picoloyl group to direct stereochemistry via H-bond-mediated aglycone delivery (HAD) .
-
Noviosylation : Late-stage β-selective coupling to the C-11 hydroxyl group of the macrolactone core, optimized with preactivated noviosyl donors .
Example :
Reaction Type | Donor | Conditions | Selectivity (β:α) | Yield |
---|---|---|---|---|
Rhamnosylation | Thioglycoside sulfoxide | Tf₂O, DTBMP, CH₂Cl₂, –40°C to rt | 10:1 | 72% |
Noviosylation | Noviosyl bromide | Hg(CN)₂, CH₂Cl₂, molecular sieves | 3:1 | 63% |
Data adapted from synthetic protocols for tiacumicin B .
Macrolactonization
The macrolactone core is formed via Shiina macrolactonization :
-
Conditions : 2-Methyl-6-nitrobenzoic anhydride, DMAP, toluene, 120°C .
-
Yield : 72% for tiacumicin B analog, minimizing alkene isomerization .
Deprotection Strategies
Critical for unveiling hydroxyl groups during synthesis:
Halogenation
Natural this compound contains chlorine atoms introduced biosynthetically by halogenase TiaM. Chemical halogenation (e.g., electrophilic substitution) has not been reported but is theoretically feasible at the orsellinic acid moiety .
UV-Vis and IR Data
Parameter | This compound (MeOH) |
---|---|
λₘₐₓ (nm) | 206 (ε=25,096), 228, 267, 315 |
IR (cm⁻¹) | 3565 (OH), 1735 (ester), 1695 (C=O) |
Data from U.S. Patent 4,918,174 .
NMR Analysis
Position | δ¹H (ppm, d₄-MeOH) | δ¹³C (ppm) | Key Correlations (HMBC) |
---|---|---|---|
C-1 | 5.32 (d, J=10 Hz) | 96.8 | C-3, C-19 |
C-22-Cl | - | 128.1 | Aromatic coupling |
Simplified table based on tiacumicin B analogs .
Stability and Reactivity
-
pH Sensitivity : Degrades in strong acids/bases via macrolactone ring opening .
-
Thermal Stability : Stable up to 100°C in anhydrous solvents .
Synthetic and Biosynthetic Insights
-
Biosynthesis : Produced by Dactylosporangium aurantiacum via modular polyketide synthase (PKS) and post-PKS tailoring (e.g., halogenation, glycosylation) .
-
Total Synthesis : Not yet achieved for this compound, but routes for tiacumicin B involve convergent coupling of aglycone and sugar fragments .
Comparative Analysis with Congeners
Feature | This compound | Tiacumicin B | Lipiarmycin B3 |
---|---|---|---|
Aromatic Substituents | Cl at C-22, C-24 | Cl at C-20, C-22 | Cl at C-22, C-24 |
Sugar Configuration | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio | β-Rhamnose, β-Novio |
Bioactivity (MIC, μg/mL) | 0.03–0.06* | 0.015–0.03* | 0.06–0.12* |
Propiedades
Número CAS |
106008-70-2 |
---|---|
Fórmula molecular |
C52H74Cl2O18 |
Peso molecular |
1058 g/mol |
Nombre IUPAC |
[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17- |
Clave InChI |
JFUVEKVTRJCUMZ-LQUNYSBHSA-N |
SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
SMILES isomérico |
CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
SMILES canónico |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.